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Introduction
Ciramadol (also known as WY-15,705) is a synthetic opioid analgesic developed in the late

1970s.[1][2] Structurally, it is a benzylamine derivative related to compounds such as tramadol

and tapentadol.[1][3] Pharmacologically, Ciramadol is characterized as a mixed agonist-

antagonist at the μ-opioid receptor.[1][3][4] This profile suggests a potential for providing

analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it

a compound of significant interest in pain management research.[1][2] Clinical studies have

shown its analgesic potency to be slightly greater than codeine but less than morphine, with

efficacy in treating postoperative and chronic pain.[1][5][6][7]

This technical guide provides a comprehensive overview of the chemical properties,

pharmacological profile, synthesis, and analytical methodologies related to Ciramadol,
intended as a resource for professionals in drug development and pharmacology.

Chemical and Physical Properties
Ciramadol is a crystalline solid. Its key chemical and physical properties are summarized in the

table below.
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Property Value Reference(s)

CAS Number 63269-31-8 [1][8][9]

IUPAC Name

3-{(R)-Dimethylamino-

[(1R,2R)-2-

hydroxycyclohexyl]}methyl]phe

nol

[1][3]

Other Names

WY-15,705, (-)-cis-2-(a-

dimethylamino-m-

hydroxybenzyl)cyclohexanol

[8]

Molecular Formula C₁₅H₂₃NO₂ [1][8]

Molar Mass 249.354 g·mol⁻¹ [1]

Melting Point 191-193 °C [8]

Appearance Crystals from acetone/hexane [8]

SMILES
OC1=CC=CC(--INVALID-LINK-

-N(C)C)=C1
[1]

InChI Key
UVTLONZTPXCUPU-

ZNMIVQPWSA-N
[1]

Pharmacology
Mechanism of Action
Ciramadol's primary mechanism of action is through its interaction with the μ-opioid receptor,

where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and

activates the receptor but produces a submaximal response compared to full agonists like

morphine.[3] This property is believed to contribute to its ceiling effect on respiratory

depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action

as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would

contribute to its analgesic effect by modulating descending inhibitory pain pathways, though

this is less characterized than its opioid activity.[10]

Receptor Binding Profile
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Specific quantitative binding data (Kᵢ values) for Ciramadol at the μ (mu), δ (delta), and κ

(kappa) opioid receptors are not readily available in the cited literature. However, data for the

structurally related compound, tramadol, and its primary active metabolite, O-

desmethyltramadol (M1), are available and provide context for the binding affinities of this

chemical class at the human μ-opioid receptor (hMOR). The metabolite (+)-M1 is primarily

responsible for the opioid-mediated analgesic effect of tramadol and shows significantly higher

affinity than the parent compound.

Compound Receptor Kᵢ (nM) Reference(s)

(±)-Tramadol hMOR 2400 [6]

(+)-M1 (metabolite) hMOR 3.4 [6]

(-)-M1 (metabolite) hMOR 240 [6]

Note: This data is for tramadol, not Ciramadol, and is presented for comparative purposes

only.

Pharmacokinetics
A preliminary pharmacokinetic study of a 30 mg intravenous dose of Ciramadol in eight

healthy human volunteers revealed the following parameters. The disposition of the drug was

described by a two-compartment open model. The desmethyl metabolite of Ciramadol was not

detected in the plasma during this study.[11]

Parameter Mean Value Unit Reference

Distribution Volume 56 L L [11]

Elimination Half-life

(t½)
3.85 hours [11]

Mean Body Clearance 154 mL/min [11]

Signaling Pathway
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Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like

Ciramadol initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory

G-protein (Gαi/o). Upon activation, the G-protein dissociates into its Gα and Gβγ subunits,

which then modulate downstream effectors to produce an overall inhibitory effect on the

neuron, reducing nociceptive signaling.
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Caption: Canonical Gi-coupled opioid receptor signaling pathway.

Synthesis and Analysis
Synthetic Workflow
The synthesis of Ciramadol is a multi-step process starting from 3-

(methoxymethoxy)benzaldehyde and cyclohexanone.[1] The key transformations include a
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Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of

the ketone, and a final hydrolysis step to yield the free phenol.

3-(Methoxymethoxy)benzaldehyde
+ Cyclohexanone

Claisen-Schmidt
Condensation

Chalcone Intermediate

Michael Addition
(Dimethylamine)

Aminoketone Intermediate

Stereospecific
Reduction

cis-Aminoalcohol Intermediate

Mild Acid
Hydrolysis

Ciramadol
(Final Product)
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Click to download full resolution via product page

Caption: Key steps in the chemical synthesis of Ciramadol.

Analytical Methodology: HPLC-UV
A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the

quantification of Ciramadol in biological matrices such as human plasma.[11] The following

protocol is a representative method adapted from procedures for the related compound,

tramadol.[12][13]

Objective: To determine the concentration of Ciramadol in human plasma.

1. Materials and Reagents:

Ciramadol reference standard

Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample

HPLC-grade acetonitrile, methanol, and water

Buffer salts (e.g., potassium phosphate)

Acids/Bases for pH adjustment (e.g., phosphoric acid)

Human plasma (blank, for calibration standards and controls)

Extraction solvent (e.g., methyl tert-butyl ether)

2. Sample Preparation (Liquid-Liquid Extraction):

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

Add 50 µL of the Internal Standard working solution.

Add 100 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.

Add 2 mL of extraction solvent.
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Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

Transfer the upper organic layer to a new tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex briefly and transfer to an HPLC autosampler vial.

3. Chromatographic Conditions:

HPLC System: Agilent 1200 series or equivalent with UV detector.

Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 µm, 250 x 4.6 mm).[12]

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH

3.0).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Column Temperature: 30°C.

UV Detection Wavelength: ~270 nm (based on phenol chromophore).

4. Data Analysis:

Construct a calibration curve by plotting the peak area ratio (Ciramadol/IS) against the

nominal concentration of the calibration standards.

Perform a linear regression analysis to determine the slope, intercept, and correlation

coefficient (r² > 0.99).

Quantify Ciramadol in unknown samples by interpolating their peak area ratios from the

calibration curve.
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Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol describes a standard competitive binding assay to determine the binding affinity

(Kᵢ) of a test compound like Ciramadol for the μ-opioid receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of Ciramadol for the human

μ-opioid receptor.

1. Materials:

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human

μ-opioid receptor (e.g., CHO-hMOR cells).[14]

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).[15]

Test Compound: Ciramadol.

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[15]

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

Filtration Apparatus: Cell harvester with glass fiber filters.

Scintillation Counter.

2. Procedure:

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer

to a final protein concentration of 10-20 µg per well.[15]

Assay Setup: In a 96-well plate, add the following in triplicate:

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and

membrane suspension.[15]

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane

suspension.[15]
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Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of

Ciramadol.

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]

Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters

using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove

unbound radioligand.[15]

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in

counts per minute, CPM) using a scintillation counter.[15]

3. Data Analysis:

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific

Binding (CPM).[15]

Generate a competition curve by plotting the percentage of specific binding against the

logarithm of the Ciramadol concentration.

Determine the IC₅₀ value (the concentration of Ciramadol that inhibits 50% of specific [³H]-

DAMGO binding) using non-linear regression.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is

the concentration of the radioligand and Kₑ is its dissociation constant.[14]
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Caption: Workflow for an in vitro radioligand binding assay.
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In Vivo: Hot Plate Analgesia Test
The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics

by measuring the reaction time of an animal to a thermal stimulus.[16]

Objective: To evaluate the analgesic effect of Ciramadol in a rodent model.

1. Materials and Apparatus:

Subjects: Male Swiss-Webster mice (20-30 g).

Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo

Basile).[17]

Test Compound: Ciramadol, dissolved in a suitable vehicle (e.g., saline).

Control: Vehicle solution.

Positive Control: Morphine (e.g., 10 mg/kg).

2. Procedure:

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-

damaging temperature (e.g., 55 ± 1°C).[18]

Baseline Latency: Place each mouse individually on the hot plate within a transparent glass

cylinder to confine it.[16] Measure the time (latency) until the animal exhibits a nociceptive

response (e.g., licking a hind paw, jumping).[16] This is the baseline latency. A cut-off time

(e.g., 30-60 seconds) must be set to prevent tissue damage.

Dosing: Administer Ciramadol, vehicle, or morphine to different groups of animals via the

desired route (e.g., intraperitoneal, oral).

Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60,

90, 120 minutes), place each mouse back on the hot plate and measure the response

latency again.
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Data Recording: Record the latency for each animal at each time point.

3. Data Analysis:

The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).

Calculate % MPE using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-

off time - Baseline latency)] x 100.

Compare the % MPE between the Ciramadol-treated groups, the vehicle control group, and

the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-

hoc tests).

Clinical Overview and Conclusion
Clinical trials have demonstrated that Ciramadol is an effective analgesic for postoperative

pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of

Ciramadol was found to be significantly more effective than 50 mg of pentazocine and

placebo, and generally more effective than a 60 mg dose of Ciramadol.[5] In other studies, oral

doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative

pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea,

vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]

In conclusion, Ciramadol is a potent synthetic analgesic with a unique mixed agonist-

antagonist profile at the μ-opioid receptor. This pharmacology suggests a favorable safety

profile concerning respiratory depression and abuse liability compared to full opioid agonists.

While its clinical development appears to have been limited, its properties make it an important

reference compound for the development of safer, centrally acting analgesics. Further research

to fully elucidate its binding affinities at all opioid receptor subtypes and to explore its potential

SNRI activity is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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